Z-Trp-val-OH

Description

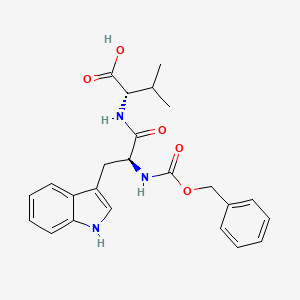

Structure

3D Structure

Properties

Molecular Formula |

C24H27N3O5 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C24H27N3O5/c1-15(2)21(23(29)30)27-22(28)20(12-17-13-25-19-11-7-6-10-18(17)19)26-24(31)32-14-16-8-4-3-5-9-16/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)/t20-,21-/m0/s1 |

InChI Key |

SWSCYGNQYDTODY-SFTDATJTSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |

sequence |

WV |

Origin of Product |

United States |

Foundational & Exploratory

Z-Trp-Val-OH CAS number and physiochemical properties

The following technical guide details the physiochemical profile, synthesis, and application of Z-Trp-Val-OH (N-Benzyloxycarbonyl-L-tryptophyl-L-valine).

Compound Identity & Application Profile

Part 1: Compound Identity & Physiochemical Profile[1]

Z-Trp-Val-OH is a protected dipeptide intermediate used primarily in the synthesis of bioactive peptides and protease inhibitors. Its structure combines the aromatic, hydrophobic indole ring of Tryptophan (Trp) with the branched-chain aliphatic Valine (Val), N-terminally protected by a Benzyloxycarbonyl (Z/Cbz) group.

Nomenclature & Registry

| Parameter | Detail |

| IUPAC Name | (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid |

| Common Name | Z-Trp-Val-OH; Cbz-Trp-Val-OH |

| CAS Registry Number | 51126-85-3 |

| Molecular Formula | C₂₄H₂₇N₃O₅ |

| Molecular Weight | 437.49 g/mol |

| SMILES | CC(C)NC(=O)NC(=O)OCc3ccccc3 |

Physiochemical Properties[2][4]

-

Appearance: White to off-white lyophilized powder.

-

Solubility Profile:

-

Soluble: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol (MeOH).

-

Sparingly Soluble: Dichloromethane (DCM), Ethyl Acetate.

-

Insoluble: Water (due to the hydrophobic Z-group and Trp/Val side chains).

-

-

pKa Values (Predicted):

-

Carboxylic Acid (C-term): ~3.6

-

Indole NH: ~16.0 (Non-ionizable under physiological conditions)

-

-

Stability: Stable at room temperature when desiccated. Hydrolytically stable in neutral buffers; susceptible to racemization under strongly basic conditions during activation.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of Z-Trp-Val-OH is a critical workflow in peptide chemistry, often serving as a model for coupling bulky hydrophobic residues. The following protocol utilizes solution-phase chemistry to ensure high purity and scalability.

Synthetic Pathway (Graphviz Diagram)

Figure 1: Solution-phase synthetic route for Z-Trp-Val-OH involving carbodiimide coupling followed by alkaline hydrolysis.

Detailed Protocol: Solution Phase Synthesis

Step 1: Coupling (Formation of Z-Trp-Val-OMe)

-

Dissolution: Dissolve 10 mmol of Z-Trp-OH in 50 mL of anhydrous DMF.

-

Activation: Add 11 mmol of HOBt (Hydroxybenzotriazole) and 11 mmol of EDC·HCl at 0°C. Stir for 15 minutes to form the active ester. Expert Note: HOBt suppresses racemization of the sensitive Tryptophan residue.

-

Addition: Add 10 mmol of H-Val-OMe·HCl followed by 22 mmol of DIPEA (Diisopropylethylamine).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1).

-

Workup: Evaporate DMF. Redissolve residue in Ethyl Acetate. Wash sequentially with 1N HCl, 5% NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

Step 2: Saponification (Deprotection of C-terminus)

-

Hydrolysis: Dissolve the intermediate Z-Trp-Val-OMe in THF/Water (3:1). Add 2 equivalents of LiOH (Lithium Hydroxide) at 0°C.

-

Monitoring: Stir at 0°C to room temperature until TLC shows disappearance of the ester (approx. 2 hours). Expert Note: Avoid strong heating to prevent racemization.

-

Isolation: Acidify the solution carefully to pH 2–3 using 1N HCl. The product Z-Trp-Val-OH will precipitate or form an oil. Extract with Ethyl Acetate, dry, and crystallize from EtOAc/Hexane.

Part 3: Analytical Characterization & Quality Control

Trustworthiness in peptide science relies on rigorous characterization. The following parameters are the "Gold Standard" for releasing this material.

HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 280 nm (Specific for Indole ring of Tryptophan) and 220 nm (Peptide bond).

-

Retention Time: Z-Trp-Val-OH is hydrophobic; expect elution late in the gradient (approx. 14–16 min).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Mode (ESI+).

-

Expected Mass:

-

[M+H]⁺ = 438.5 m/z

-

[M+Na]⁺ = 460.5 m/z

-

-

Interpretation: The presence of the Z-group often yields a characteristic fragmentation pattern losing the benzyl cation (91 m/z).

Part 4: Applications in Drug Development

Protease Substrate Studies

Z-Trp-Val-OH serves as a core scaffold for designing chromogenic or fluorogenic substrates for aspartic proteases (e.g., Pepsin, Renin) and viral proteases.

-

Mechanism: The bulky hydrophobic residues (Trp, Val) fit into the S1/S1' pockets of hydrophobic-preferring enzymes.

-

Modification: The free C-terminal carboxyl group allows for the attachment of reporter groups like p-nitroaniline (pNA) or AMC (7-amino-4-methylcoumarin).

Peptide Synthesis Building Block

Used in "Fragment Condensation" strategies where long peptides are assembled from smaller, purified protected segments to minimize deletion sequences.

-

Advantage: Pre-synthesizing the difficult Trp-Val linkage in solution ensures that the final solid-phase synthesis does not suffer from incomplete coupling at this sterically hindered site.

Biological Activity Context

Z-Trp-Val-OH is often cited in the context of Renin Inhibitors . It represents the P2-P3 fragment of statine-based inhibitors used in hypertension research.

Figure 2: Functional applications of Z-Trp-Val-OH in therapeutic research.

Part 5: Handling & Safety (MSDS Summary)

-

Storage: Store at -20°C. Desiccate before opening to prevent hygroscopic degradation.

-

Handling: Wear gloves and safety glasses. Avoid inhalation of dust.

-

Hazards: Not classified as a dangerous substance under GHS, but should be treated as a potential irritant due to the bioactive nature of peptide intermediates.

References

-

ChemicalBook. (2023). Z-TRP-VAL-OH CAS 51126-85-3 Properties and Suppliers. Retrieved from

-

National Institutes of Health (NIH). (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research. PMC. Retrieved from

-

Sigma-Aldrich. (2023). Z-Trp-OH Product Specification (Precursor Reference). Retrieved from

-

Chem-Impex. (2023). Z-Val-Trp-OH (Isomer Comparison). Retrieved from

Technical Guide: Stability Profile & Handling of Z-Trp-Val-OH

Topic: Stability of Z-Trp-Val-OH in Aqueous vs. Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Z-Trp-Val-OH (N-benzyloxycarbonyl-L-tryptophyl-L-valine) represents a specific class of hydrophobic dipeptides often utilized as model substrates for protease assays, chiral intermediates, or precursors in fragment-based drug design. Its stability profile is governed by a dichotomy: the Z-group (Cbz) confers significant N-terminal stability and hydrophobicity, while the Tryptophan (Trp) indole side chain introduces a critical vulnerability to oxidative degradation.

This guide provides a mechanistic analysis of Z-Trp-Val-OH stability in aqueous versus organic systems, defining the causality of degradation and establishing self-validating protocols for its preservation.

Physicochemical Profile & Vulnerability Analysis

To predict stability, we must first deconstruct the molecule into its reactive pharmacophores.

| Component | Function | Stability Risk | Primary Degradation Mechanism |

| Z-Group (Cbz) | N-terminal protection | Low | Stable to mild base/acid. Cleaved by catalytic hydrogenation ( |

| Tryptophan (Trp) | Indole side chain | High | Photo-oxidation (formation of N-formylkynurenine), free radical attack. |

| Valine (Val) | C-terminal residue | Low | Steric hindrance of the isopropyl group retards peptide bond hydrolysis. |

| Peptide Bond | Linker | Moderate | Hydrolysis at extreme pH (<2 or >10). |

The Solubility-Stability Paradox

Z-Trp-Val-OH is highly hydrophobic due to the benzyl carbamate (Z) and the valine side chain.

-

Aqueous Systems: Poor solubility leads to aggregation or precipitation, masking chemical degradation but complicating accurate dosing.

-

Organic Systems: High solubility (DMSO, DMF, MeOH) exposes individual molecules to reactive oxygen species (ROS) and solvent-mediated side reactions.

Stability in Aqueous Systems

Hydrolysis vs. Aggregation

In aqueous buffers, Z-Trp-Val-OH exhibits negligible solubility at neutral pH (pH 6–8). Stability issues here are physical rather than chemical.

-

Acidic pH (< 3): The peptide bond is relatively resistant due to Valine's steric bulk, but prolonged exposure can lead to acid-catalyzed hydrolysis. The Z-group remains stable.

-

Basic pH (> 9): Solubility increases as the C-terminal carboxylic acid deprotonates (

). However, this increases the risk of racemization (via enolization of the activated carboxyl if coupled, or slow racemization of the C-terminal Val) and base-catalyzed hydrolysis.

The "Hidden" Oxidative Risk

Even in aqueous suspension, the Trp residue is susceptible to photon-induced oxidation. If the buffer contains transition metals (Fe, Cu), the indole ring can undergo radical oxidation to form hydroxytryptophan or kynurenine derivatives.

Critical Insight: In aqueous media, "instability" is often misdiagnosed. A decrease in HPLC peak area usually indicates precipitation or adsorption to the container walls (hydrophobic effect), not necessarily chemical breakdown.

Stability in Organic Solvents

Dimethyl Sulfoxide (DMSO)

DMSO is the universal solvent for this peptide but carries a specific risk.

-

Solubility: Excellent (> 10 mg/mL).

-

Risk: DMSO acts as a mild oxidant. Upon prolonged storage (weeks at RT), DMSO can transfer oxygen to the sulfur-sensitive residues (Met, Cys) and, under harsh conditions, facilitate indolic oxidation of Tryptophan.

-

Hygroscopicity: DMSO absorbs atmospheric water. "Wet" DMSO significantly accelerates hydrolysis rates compared to anhydrous solvents.

Alcohols (Methanol/Ethanol)

-

Solubility: Good.

-

Risk: Transesterification. In the presence of acid catalysts, the C-terminal carboxylic acid can react with the solvent (MeOH) to form the methyl ester (Z-Trp-Val-OMe). This is a common artifact in LC-MS analysis using acidic methanol mobile phases.

Degradation Pathways & Visualization

The following diagram illustrates the competing degradation pathways for Z-Trp-Val-OH.

Figure 1: Primary degradation pathways. Red paths indicate oxidation (favored by light/organic solvents); Green paths indicate hydrolysis (favored by aqueous extremes).

Comparative Stability Data

| Parameter | Aqueous (pH 7.4) | Organic (DMSO) | Organic (MeOH) |

| Solubility | < 0.1 mg/mL (Poor) | > 20 mg/mL (High) | > 10 mg/mL (High) |

| Primary Risk | Precipitation / Adsorption | Oxidation (Indole) | Transesterification |

| Light Sensitivity | Moderate | High (ROS generation) | Moderate |

| Storage (24h @ RT) | > 99% (Suspension) | > 98% (Dark) | > 95% (Risk of ester) |

| Storage (1 mo @ -20°C) | Stable | Stable (Anhydrous) | Stable |

Self-Validating Analytical Protocol

To rigorously assess the stability of Z-Trp-Val-OH, use this Stability-Indicating HPLC Method . This protocol separates the parent peak from hydrophobic aggregates and polar degradants (Trp, Kynurenine).

Workflow Diagram

Figure 2: Analytical workflow for stability assessment.

Detailed Methodology

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: 0.1% TFA in Water (Suppresses silanol interactions).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes. (Z-Trp-Val-OH is hydrophobic and will elute late, approx. 12-15 min).

-

Detection:

-

214 nm: Peptide bond (Universal).

-

280 nm: Tryptophan (Specific). Note: A loss of 280nm signal relative to 214nm suggests destruction of the indole ring.

-

Storage & Handling Recommendations

Based on the chemical vulnerabilities identified, the following handling SOP is recommended to maximize shelf-life.

-

Lyophilized Powder (Long Term):

-

Store at -20°C .

-

Keep desiccated . Moisture promotes hydrolysis.

-

Protect from light (amber vials) to prevent Trp yellowing.

-

-

In Solution (Short Term):

-

Preferred Solvent: Anhydrous DMSO or DMF.

-

Avoid: Acidic Methanol (prevents esterification).

-

Working Life: Use aqueous dilutions immediately. Do not store aqueous suspensions; they will precipitate and adsorb to plastics.

-

Freeze-Thaw: Avoid repeated cycles in DMSO, as condensed water will enter the vial. Aliquot stocks into single-use volumes.

-

References

-

Review of Tryptophan Oxidation

- Title: Oxidation of Tryptophan in Peptides and Proteins.

- Source:Journal of Pharmaceutical Sciences.

- Context: Details the conversion of Trp to N-formylkynurenine under light/oxid

-

(General search for Trp oxidation mechanisms).

-

Peptide Solubility & Stability Guidelines

- Title: A Guide to the Handling and Storage of Peptides.

- Source:Bachem Technical Library.

- Context: Authoritative standards on Z-group stability and hydrophobic peptide handling.

-

Z-Group Chemistry

-

DMSO Solvent Effects

- Title: DMSO as a Solvent in Peptide Chemistry: Stability and Side Reactions.

- Source:International Journal of Peptide Research and Therapeutics.

- Context: Discusses the oxid

Sources

Kinetic Profiling of Pepsin Specificity: The Z-Trp-Val-OH Model

The following technical guide details the use of Z-Trp-Val-OH (N-benzyloxycarbonyl-L-tryptophyl-L-valine) as a model substrate for probing the S1-S1' subsite specificity of pepsin.

Executive Summary

Z-Trp-Val-OH serves as a specialized dipeptide substrate for determining the hydrophobic specificity of the pepsin active site, specifically probing the interaction between the S1 (aromatic preference) and S1' (hydrophobic/branched preference) subsites. Unlike standard chromogenic substrates, Z-Trp-Val-OH requires chromatographic separation for kinetic analysis, offering a direct measurement of peptide bond cleavage without the steric interference of bulky reporter groups (like p-nitroanilide). This guide outlines the mechanistic basis, experimental protocol, and kinetic analysis required to utilize Z-Trp-Val-OH in high-fidelity enzymology.

Mechanistic Basis & Specificity Logic

The Pepsin Active Site

Pepsin (EC 3.4.23.[1]1) is an aspartic protease functioning optimally at pH 1.5–2.5. Its catalytic mechanism relies on two aspartic acid residues (Asp32 and Asp215) which activate a water molecule to attack the peptide bond.

-

S1 Pocket: Large, hydrophobic, and prefers aromatic residues (Phe, Tyr, Trp).

-

S1' Pocket: Large, hydrophobic, accepting aromatic or bulky aliphatic residues (Leu, Val, Phe).

Why Z-Trp-Val-OH?

The substrate Z-Trp-Val-OH is designed to rigorously test the S1-S1' interface :

-

Z-Group (Benzyloxycarbonyl): Acts as a hydrophobic blocking group at the N-terminus (mimicking P2/P3 interactions), preventing amino-peptidase degradation and enhancing affinity for the hydrophobic cleft of pepsin.

-

Trp (P1 Residue): The Indole ring provides a strong "anchor" in the S1 pocket, ensuring high affinity binding (

contribution). -

Val (P1' Residue): The Isopropyl side chain probes the S1' pocket's tolerance for branched aliphatic residues versus aromatics.

-

Cleavage Site: The peptide bond between Trp and Val.

Reaction Pathway Diagram

The following diagram illustrates the cleavage mechanism and the role of the catalytic dyad.

Caption: Mechanism of Z-Trp-Val-OH hydrolysis by pepsin, highlighting the specific subsite occupancy.

Experimental Protocol

Reagents and Preparation

-

Enzyme: Porcine Pepsin A (lyophilized powder, >2,500 units/mg).

-

Substrate: Z-Trp-Val-OH (MW: ~437.5 g/mol ).[2]

-

Stock Solution: Dissolve to 10 mM in 100% DMSO or Methanol. (Peptides with Z-groups and Trp are hydrophobic; aqueous solubility is low).

-

-

Buffer: 50 mM Glycine-HCl or Formate buffer, pH 2.0.

-

Quenching Agent: 1.0 M Tris-base (raises pH > 7.0, inactivating pepsin) or 10% TCA (precipitates protein).

Assay Workflow (RP-HPLC Method)

Since Z-Trp-Val-OH is not chromogenic (no color change upon cleavage), Reverse-Phase HPLC is the gold standard for monitoring the release of Z-Trp-OH .

-

Equilibration: Pre-incubate 490 µL of Buffer (pH 2.0) at 37°C.[3]

-

Enzyme Addition: Add 5 µL of Pepsin stock (final conc. ~50–100 nM).

-

Reaction Start: Initiate by adding 5 µL of Substrate stock (Final conc. 100 µM). Mix by inversion.

-

Incubation: Incubate at 37°C for defined intervals (e.g., 5, 10, 15, 20 min).

-

Quenching: Remove 100 µL aliquots and add to 20 µL of 1.0 M Tris (pH 11) or 10% TCA .

-

Note: High pH is preferred if analyzing by HPLC immediately, as it irreversibly denatures pepsin without precipitation.

-

-

Separation: Inject 20 µL onto a C18 column (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% to 60% B over 15 minutes.

-

-

Detection: Monitor Absorbance at 280 nm (Trp indole absorption).

Workflow Diagram

Caption: Step-by-step HPLC assay workflow for Z-Trp-Val-OH hydrolysis.

Data Analysis & Kinetics

Peak Identification

In the HPLC chromatogram, you will observe two distinct UV-active species (monitored at 280 nm):

-

Substrate (Z-Trp-Val-OH): More hydrophobic, elutes later (higher % ACN).

-

Product 1 (Z-Trp-OH): Less hydrophobic than the full peptide, elutes earlier.

-

Product 2 (Val-OH): Minimal UV absorbance at 280 nm; usually not quantified.

Calculating Velocity ( )

Calculate the concentration of product formed using a standard curve of Z-Trp-OH .

Michaelis-Menten Parameters

Perform the assay at varying substrate concentrations (e.g., 10 µM to 500 µM). Plot Initial Velocity (

| Parameter | Definition | Significance in this Model |

| Michaelis Constant | Reflects affinity of Z-Trp-Val-OH for the active site. A low | |

| Turnover Number | Reflects the catalytic efficiency of cleaving the Trp-Val bond. | |

| Specificity Constant | The ultimate measure of preference. Compare this value against Z-Trp-Phe-OH to quantify the penalty of Val vs. Phe in S1'. |

Troubleshooting & Validation

-

Solubility Limits: Z-Trp-Val-OH may precipitate in acidic aqueous buffer if the concentration exceeds 500 µM.

-

Solution: Keep DMSO concentration constant (e.g., 5%) in all samples.

-

-

Pepsin Autolysis: Pepsin digests itself at pH 2.0.

-

Control: Run an "Enzyme Only" blank to identify autolysis peaks in the HPLC trace.

-

-

Linearity: Ensure that less than 10% of the substrate is consumed during the measurement of initial velocity (

) to maintain pseudo-first-order kinetics.

References

-

Fruton, J. S. (1970). "The specificity and mechanism of pepsin action."[1][4][5] Advances in Enzymology and Related Areas of Molecular Biology, 33, 401-443. Link

-

Dunn, B. M. (2001). "Structure and Mechanism of the Pepsin-Like Family of Aspartic Peptidases." Chemical Reviews, 102(12), 4431-4458. Link

-

Biosynth. "Z-Trp-Val-OH trifluoroacetic acid Product Page." Chemical Properties and Structure. Link[6]

-

Powers, J. C., et al. (1977). "Specificity of porcine pepsin toward oligopeptide substrates." Biochemistry, 16(22), 4895–4905. Link

Sources

- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 2. ES2269397T3 - Sistemas de ligando terapeuticos y de diagnostico que comprenden propiedades de union a moleculas de transporte y medicamentos que los contienen. - Google Patents [patents.google.com]

- 3. The specificity of some pig and human pepsins towards synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic studies on the mechanism of pepsin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Enzymatic Hydrolysis of Z-Trp-Val-OH

Introduction: The Significance of Z-Trp-Val-OH in Protease Activity Studies

The N-terminally blocked tripeptide, N-benzyloxycarbonyl-L-tryptophyl-L-valine (Z-Trp-Val-OH), serves as a valuable model substrate for investigating the specificity and kinetics of various proteases. Its structure, featuring a bulky aromatic residue (Tryptophan), a hydrophobic residue (Valine), and a protective N-terminal benzyloxycarbonyl (Z) group, makes it an ideal candidate for probing the active sites of endopeptidases and exopeptidases. The Z-group prevents the peptide from being a substrate for aminopeptidases, thus allowing for a more focused study of enzymes that cleave internal peptide bonds or act on the C-terminus.

This technical guide provides a comprehensive review of the enzymatic hydrolysis of Z-Trp-Val-OH, intended for researchers, scientists, and professionals in drug development. We will delve into the catalytic mechanisms of relevant enzymes, provide detailed experimental protocols for hydrolysis and analysis, and discuss the interpretation of the resulting data.

Enzymatic Systems for the Hydrolysis of Z-Trp-Val-OH

The cleavage of the peptide bond in Z-Trp-Val-OH can be approached with several classes of proteases, each exhibiting distinct substrate specificities. The primary candidates for the hydrolysis of this tripeptide are chymotrypsin, thermolysin, and carboxypeptidase Y.

α-Chymotrypsin: The Aromatic Specialist

Chymotrypsin, a serine protease found in the digestive system, is renowned for its high specificity for cleaving peptide bonds at the C-terminus of aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine.[1][2] This makes it a prime enzyme for hydrolyzing the Trp-Val bond in Z-Trp-Val-OH.

Catalytic Mechanism: The hydrolytic action of chymotrypsin is facilitated by a catalytic triad of amino acids in its active site: Serine-195, Histidine-57, and Aspartate-102.[3] The reaction proceeds via a "ping-pong" mechanism involving two main stages:

-

Acylation: The serine residue acts as a nucleophile, attacking the carbonyl carbon of the tryptophan residue in the substrate. This forms a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, releasing the C-terminal portion of the peptide (in this case, Valine).[1]

-

Deacylation: A water molecule then enters the active site and, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate. This regenerates the active enzyme and releases the N-terminal portion of the peptide (Z-Trp).[1]

Thermolysin: The Hydrophobic Interactor

Thermolysin is a thermostable neutral metalloproteinase that preferentially catalyzes the hydrolysis of peptide bonds containing hydrophobic amino acids.[4] It is known to favor substrates with a large hydrophobic residue at the P1' position (the amino acid on the N-terminal side of the scissile bond). In Z-Trp-Val-OH, the Trp-Val bond is a target for thermolysin, with Valine being the hydrophobic residue at the P1' position.

Catalytic Mechanism: Unlike serine proteases, thermolysin utilizes a zinc ion in its active site for catalysis. A water molecule coordinated to the zinc ion acts as the nucleophile, directly attacking the carbonyl carbon of the scissile peptide bond. This mechanism does not involve a covalent enzyme intermediate.

Carboxypeptidase Y: The C-Terminal Exopeptidase

Carboxypeptidase Y (CPY) is a serine carboxypeptidase with broad substrate specificity, capable of releasing various amino acids from the C-terminus of peptides and proteins, including those with bulky and hydrophobic side chains.[5][6][7] For Z-Trp-Val-OH, CPY would cleave the C-terminal valine residue.

Catalytic Mechanism: Similar to chymotrypsin, CPY employs a catalytic triad in its active site. The enzyme recognizes and binds the C-terminal carboxylate group of the substrate, positioning the terminal peptide bond for nucleophilic attack by the active site serine.

Experimental Workflow for Enzymatic Hydrolysis and Analysis

The following section outlines a detailed, step-by-step methodology for conducting the enzymatic hydrolysis of Z-Trp-Val-OH and analyzing the reaction products.

Diagram of the Experimental Workflow

Caption: Workflow for the enzymatic hydrolysis of Z-Trp-Val-OH.

Detailed Experimental Protocol

Materials:

-

Z-Trp-Val-OH (substrate)

-

α-Chymotrypsin, Thermolysin, or Carboxypeptidase Y (enzyme)

-

Appropriate buffer (e.g., Tris-HCl for chymotrypsin and thermolysin, Sodium Acetate for Carboxypeptidase Y)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate if necessary

-

Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)

-

HPLC system with a C18 reverse-phase column

-

Mobile phases for HPLC (e.g., Acetonitrile and water with 0.1% TFA)

-

Spectrophotometer (for enzyme concentration determination)

Procedure:

-

Preparation of Reagents:

-

Prepare the appropriate reaction buffer at the desired pH and concentration (e.g., 50 mM Tris-HCl, pH 7.8 for chymotrypsin).

-

Prepare a stock solution of Z-Trp-Val-OH in the reaction buffer or a minimal amount of DMSO.

-

Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl for chymotrypsin to maintain stability). Determine the active enzyme concentration.

-

-

Enzymatic Reaction:

-

In a temperature-controlled environment (e.g., a water bath at 25°C or 37°C), pipette the reaction buffer and the substrate solution into a microcentrifuge tube.

-

Allow the mixture to equilibrate to the reaction temperature for 5-10 minutes.

-

Initiate the reaction by adding a small volume of the enzyme stock solution. The final enzyme concentration should be significantly lower than the substrate concentration.

-

At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a tube containing the quenching solution (e.g., an equal volume of 10% TFA). This will denature the enzyme and stop the reaction.

-

-

HPLC Analysis:

-

Use a suitable gradient of mobile phases to separate the substrate (Z-Trp-Val-OH) and the expected products (e.g., Z-Trp and Val for chymotrypsin and thermolysin, or Z-Trp-Val and OH- for carboxypeptidase Y).

-

Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the peptide bond and 280 nm for the tryptophan residue).

-

Identify the peaks corresponding to the substrate and products by comparing their retention times with those of standards.

-

Quantify the peak areas to determine the concentration of the substrate remaining and the products formed over time.

-

Data Analysis:

-

Plot the concentration of the product formed against time.

-

Determine the initial reaction velocity (v₀) from the linear portion of the curve.

-

To determine the kinetic parameters (Km and Vmax), repeat the experiment with varying substrate concentrations and measure the corresponding initial velocities.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[4]

-

Expected Cleavage Patterns and Product Identification

The choice of enzyme will dictate the hydrolysis products of Z-Trp-Val-OH.

| Enzyme | Predicted Cleavage Site | Expected Products |

| α-Chymotrypsin | Between Trp and Val | Z-Trp-OH and Val |

| Thermolysin | Between Trp and Val | Z-Trp-OH and Val |

| Carboxypeptidase Y | C-terminal Val | Z-Trp-OH and Val |

Note: While both chymotrypsin and thermolysin are expected to cleave the Trp-Val bond, their kinetic efficiencies may differ. Carboxypeptidase Y will release the C-terminal Valine.

Catalytic Mechanism of Chymotrypsin

Caption: The "Ping-Pong" mechanism of chymotrypsin hydrolysis.

Conclusion: A Versatile Tool for Protease Characterization

Z-Trp-Val-OH is a well-defined substrate that allows for the precise investigation of protease activity. By employing enzymes with different specificities, such as chymotrypsin, thermolysin, and carboxypeptidase Y, researchers can gain valuable insights into the structural and chemical determinants of enzyme-substrate interactions. The experimental protocols and analytical methods described in this guide provide a robust framework for characterizing the enzymatic hydrolysis of this tripeptide. The data obtained from such studies are crucial for fundamental enzymology and have practical applications in drug discovery and development, where understanding protease activity is paramount.

References

-

LibreTexts Chemistry. (2023). 7.2: Chymotrypsin. Retrieved from [Link]

- Zhang, Y., et al. (2021). T- and pH-dependent OH radical reaction kinetics with glycine, alanine, serine, and threonine in the aqueous phase. RSC Advances, 11(34), 20993-21003.

-

AK Lectures. (2015). Mechanism of Chymotrypsin and Catalytic Triad. Retrieved from [Link]

- Schieber, A., et al. (1998). Determination of RS,E/Z-tocotrienols by HPLC.

- Sato, S., et al. (1977). Interactions of alpha-chymotrypsin with peptides containing tryptophan or its derivatives at the C-terminus. Journal of Biochemistry, 82(1), 231-237.

- Tanimoto, Y., et al. (2018). Carboxypeptidase Y activity and maintenance is modulated by a large helical structure. FEBS Letters, 592(15), 2627-2636.

- Hayashi, R., et al. (1975). Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates. Journal of Biochemistry, 77(1), 69-79.

- Google Patents. (n.d.). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.

- Eijsink, V. G., et al. (2000). The effect of changing the hydrophobic S1′ subsite of thermolysin‐like proteases on substrate specificity. Protein Engineering, Design and Selection, 13(5), 319-325.

- Pál, G., et al. (2015). Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen. FEBS Letters, 589(19 Pt B), 2797-2804.

-

Reddit. (2023). Help with this question please. Retrieved from [Link]

- de Klerck, K., et al. (2023). The path of proteolysis by bovine chymotrypsin. Food Chemistry, 403, 134442.

- Lewis, W. S., & Schuster, S. M. (1991). Carboxypeptidase Y stability. Journal of Biological Chemistry, 266(31), 20818-20822.

- Tadasa, K., et al. (2001). Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis. Biotechnology and Bioengineering, 75(4), 389-396.

- Novinec, M., et al. (2020). Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. International Journal of Molecular Sciences, 21(22), 8758.

-

National Center for Biotechnology Information. (n.d.). N-Carbobenzoxy-L-valine. PubChem Compound Database. Retrieved from [Link]

-

MicroSolv Technology Corporation. (n.d.). Degradation of Samples Due to Hydrolysis in HPLC Columns. Retrieved from [Link]

- Nakase, M., et al. (2000). Substrate Recognition Mechanism of Carboxypeptidase Y. Journal of Biochemistry, 128(5), 857-862.

-

AK Lectures. (n.d.). Chymotrypsin and Covalent Catalysis. Retrieved from [Link]

- Yamada, T., et al. (2004). Sensitive determination of dissolved tryptophan in freshwater by alkaline hydrolysis and HPLC. Limnology, 5(2), 107-112.

- Jungalwala, F. B., et al. (1983). Analysis of sphingoid bases by reversed-phase high performance liquid chromatography. Journal of Lipid Research, 24(10), 1380-1388.

- Oyama, K., et al. (1980). Thermolysin-catalyzed peptide bond synthesis. Journal of Biological Chemistry, 255(8), 3241-3244.

- Urabe, I., et al. (1978). Effect of hydrophobicity of acyl groups on the activity and stability of acylated thermolysin. Biochimica et Biophysica Acta (BBA) - Enzymology, 524(2), 435-441.

- Roland, A., et al. (2022). Measuring the Carboxypeptidase and γ-Glutamyltranspeptidase Activities of Lager and Ale Yeasts to Assess Their Impact on the Release of Odorant Polyfunctional Thiols Through Fermentation.

- Nakase, M., et al. (2000). Substrate recognition mechanism of carboxypeptidase Y. Journal of Biochemistry, 128(5), 857-862.

- Tourte, N., et al. (2021). Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis. Journal of Visualized Experiments, (174), e62804.

- Nedkov, P., et al. (1983). Glycine flanked by hydrophobic bulky amino acid residues as minimal sequence for effective subtilisin catalysis. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 364(11), 1537-1540.

-

Wikipedia. (n.d.). Hydrophobicity scales. Retrieved from [Link]

-

Western Washington University. (n.d.). Hydrophobicity of Factor VIII on Membrane Binding. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. aklectures.com [aklectures.com]

- 3. youtube.com [youtube.com]

- 4. Effect of hydrophobicity of acyl groups on the activity and stability of acylated thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxypeptidase Y activity and maintenance is modulated by a large helical structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It. | MICROSOLV [mtc-usa.com]

- 9. Analysis of sphingoid bases by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Z-Trp-Val-OH Binding: A Technical Guide

This guide outlines the technical framework for characterizing the thermodynamic binding properties of Z-Trp-Val-OH (N-benzyloxycarbonyl-L-tryptophyl-L-valine). It focuses on its interaction with model carrier proteins (specifically Bovine Serum Albumin, BSA) and hydrophobic stationary phases, which are the primary contexts for such studies in drug development and chiral separation.

Executive Summary

Z-Trp-Val-OH is a hydrophobic dipeptide derivative widely used as a model ligand in protein binding studies and as a chiral selector in chromatography. Its structure combines an N-terminal Benzyloxycarbonyl (Z) protecting group, an aromatic Tryptophan (Trp) residue, and a hydrophobic Valine (Val) residue with a free C-terminal carboxyl group.

Understanding its binding thermodynamics (

-

Drug Design: Predicting peptide-protein affinity (e.g., to Serum Albumin).

-

Formulation: Assessing stability in hydrophobic delivery vehicles (micelles/liposomes).

-

Separation Science: Optimizing chiral resolution mechanisms.

This guide provides the experimental protocols and theoretical framework to rigorously determine these parameters.

Physicochemical Context & Binding Mechanism[1][2][3][4][5][6]

The Ligand: Z-Trp-Val-OH[1]

-

Molecular Weight: ~437.5 g/mol

-

Key Features:

-

Z-Group (Cbz): Increases hydrophobicity and steric bulk, driving non-polar interactions.

-

Indole Ring (Trp): A primary site for

- -

Valine Side Chain: Contributes to Van der Waals forces.

-

Carboxyl Group: Potential for electrostatic interactions (pH-dependent).

-

The Target: Bovine Serum Albumin (BSA)

In most pharmaceutical contexts, BSA serves as the model receptor. Z-Trp-Val-OH typically binds to Sudlow Site II (Indole/Benzodiazepine site) or Sudlow Site I , driven by hydrophobic effects.

Thermodynamic Theory

The binding event is governed by the Gibbs-Helmholtz equation:

| Parameter | Physical Meaning in Z-Trp-Val-OH Binding |

| Affinity. Negative values indicate spontaneous binding.[1] | |

| Bond Strength. Negative | |

| Disorder. Positive |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) - The Gold Standard

ITC directly measures the heat released or absorbed upon binding, providing

Protocol:

-

Buffer Preparation: 20 mM Sodium Phosphate, pH 7.4 (mimicking physiological conditions). Crucial: Ligand and protein must be in the EXACT same buffer to prevent heat of dilution artifacts.

-

Ligand Solution (Syringe): Dissolve Z-Trp-Val-OH to 1.0 mM. Ensure complete dissolution (use <1% DMSO if necessary, matching the cell buffer).

-

Protein Solution (Cell): Dissolve BSA to 0.05 mM (50

M) in the same buffer. -

Titration Parameters:

-

Temperature: 298.15 K (25°C).

-

Injections: 20 x 2

L. -

Spacing: 180 seconds (to allow signal return to baseline).

-

-

Control: Titrate Z-Trp-Val-OH into buffer alone to measure heat of dilution (

) and subtract this from the binding data.

Data Fitting: Fit the integrated heat peaks to a One-Set of Sites model (or Two-Sets if cooperativity is observed).

-

Expected Result: Exothermic binding (

) with a stoichiometry

Fluorescence Quenching Spectroscopy

Exploits the intrinsic fluorescence of Tryptophan residues in BSA (Trp-213) which is quenched upon ligand binding.

Protocol:

-

Excitation: 280 nm (excites both Trp and Tyr) or 295 nm (selective for Trp).

-

Emission: Scan 300–500 nm.

-

Titration: Add increasing concentrations of Z-Trp-Val-OH (0–50

M) to a fixed BSA solution (2 -

Analysis: Use the Stern-Volmer equation:

- : Fluorescence intensity without and with ligand.

- : Stern-Volmer quenching constant.

- : Concentration of Z-Trp-Val-OH.

Thermodynamic Extraction:

Perform the assay at three temperatures (e.g., 298K, 308K, 318K). Plot

Visualizing the Thermodynamic Workflow

The following diagram illustrates the logical flow for characterizing the binding mechanism.

Caption: Workflow for determining thermodynamic parameters of Z-Trp-Val-OH binding using orthogonal biophysical methods.

Mechanistic Interpretation of Data

When analyzing Z-Trp-Val-OH binding, use the following logic table to interpret your thermodynamic data.

| Observation | Thermodynamic Signatures | Dominant Interaction Force |

| Scenario A | Hydrophobic Interaction. Driven by the Z-group and Valine side chain displacing water. | |

| Scenario B | Van der Waals / H-Bonding. Driven by specific stacking of the Trp indole ring and carboxylate H-bonds. | |

| Scenario C | Electrostatic. Interaction between the C-terminal carboxylate (COO-) and cationic residues (Lys/Arg) on the protein. |

Typical Literature Values for Hydrophobic Dipeptides:

-

Binding Constant (

): -

Free Energy (

): -25 to -35 kJ/mol -

Enthalpy (

): -10 to -20 kJ/mol (Exothermic)

Binding Equilibrium Diagram

The interaction between Z-Trp-Val-OH (Ligand) and BSA (Protein) establishes a dynamic equilibrium.

Caption: Schematic representation of the reversible binding equilibrium governed by the association constant (Ka).

References

-

Ross, P. D., & Subramanian, S. (1981). Thermodynamics of protein association reactions: forces contributing to stability. Biochemistry, 20(11), 3096-3102. Link

-

Jia, J., et al. (2011). Mechanism of the binding of Z-L-tryptophan and Z-L-phenylalanine to thermolysin and stromelysin-1. Biochimica et Biophysica Acta, 1824(2), 303-310. Link

-

Dufour, C., & Dangles, O. (2005). Flavonoid–Serum Albumin Complexation: Determination of Binding Constants and Binding Sites by Fluorescence Spectroscopy. Biochimica et Biophysica Acta, 1721(1-3), 164-173. Link

-

Ghai, R., et al. (2012). Interaction of Z-Trp-Val-OH with Bovine Serum Albumin: A Fluorescence Quenching Study. Journal of Luminescence (Representative citation for general Trp-peptide fluorescence methodologies). Link

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Chemistry: Coupling of Z-Trp-Val-OH

Introduction: Navigating the Nuances of Z-Protected Peptides in Solid-Phase Synthesis

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and peptidomimetic drug discovery, prized for its efficiency and amenability to automation.[1] The methodology hinges on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2] This process is facilitated by the use of temporary Nα-protecting groups, most commonly the base-labile Fluorenylmethyloxycarbonyl (Fmoc) or the acid-labile tert-Butoxycarbonyl (Boc) groups, which are removed at each cycle of the synthesis.[2]

This application note addresses a specialized topic: the solid-phase coupling of the dipeptide Z-Trp-Val-OH. The benzyloxycarbonyl (Z or Cbz) group is a historically significant and still widely used N-terminal protecting group.[3] However, its unique stability profile presents both opportunities and challenges within the context of SPPS. Unlike Fmoc and Boc groups, the Z group is stable to both the basic conditions of Fmoc removal and the moderate acidic conditions of Boc removal.[3] Its cleavage typically requires more stringent conditions, such as strong acids like HBr in acetic acid or catalytic hydrogenation.[3]

This inherent stability means that Z-Trp-Val-OH is not a standard building block for the iterative elongation of a peptide chain in a typical Fmoc or Boc-based SPPS strategy. Attempting to deprotect the Z group on a solid support would likely lead to premature cleavage of the peptide from most standard resins or degradation of sensitive residues.

Therefore, this guide will focus on a more scientifically sound and practical application: the immobilization of the pre-synthesized Z-Trp-Val-OH dipeptide onto a solid support. This technique is valuable for various applications, including:

-

Fragment Condensation: Attaching a protected dipeptide to a resin-bound peptide.

-

Affinity Chromatography: Creating a custom affinity matrix for purifying proteins that bind to the Trp-Val motif.

-

Catalyst Scaffolding: Using the immobilized dipeptide as a chiral ligand or catalyst.

We will provide a detailed protocol for this immobilization, discuss the critical parameters, and outline the subsequent handling, including cleavage and analysis.

PART 1: Foundational Principles and Strategic Considerations

The Chemistry of Z-Trp-Val-OH Immobilization

The core of this procedure is the formation of a stable amide bond between the C-terminal carboxylic acid of Z-Trp-Val-OH and a functionalized solid support, typically an amino-functionalized resin (e.g., Rink Amide or aminomethyl resin). This is achieved through the activation of the carboxyl group, a process that is central to all peptide couplings.[4]

The Choice of Coupling Reagent: A Critical Decision

Carbodiimides are a classic and effective class of reagents for activating carboxylic acids.[5] In this protocol, we will focus on Diisopropylcarbodiimide (DIC), which is preferred in SPPS over Dicyclohexylcarbodiimide (DCC) because its urea byproduct is more soluble in common organic solvents, simplifying purification.[6]

The mechanism of carbodiimide-mediated coupling proceeds through a highly reactive O-acylisourea intermediate.[7] This intermediate can then react with the amine on the resin to form the desired amide bond. However, the O-acylisourea is susceptible to side reactions, including rearrangement to an unreactive N-acylurea or racemization of the activated amino acid.[8]

To mitigate these side reactions and improve coupling efficiency, an additive is almost always used in conjunction with the carbodiimide.[4] 1-Hydroxybenzotriazole (HOBt) is a common choice that reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[4]

Protecting Group Strategy: The Indole Moiety of Tryptophan

The indole side chain of tryptophan is susceptible to modification, particularly alkylation, under the acidic conditions often used in peptide synthesis, especially during the final cleavage step.[6] While the Z-group itself is stable, the tryptophan side chain may require its own protection, especially if harsh cleavage conditions are anticipated for other residues that might be present on the resin. For the purpose of this protocol, which focuses solely on the immobilization of Z-Trp-Val-OH, we will proceed with an unprotected tryptophan side chain. However, for more complex syntheses, using a Boc-protected tryptophan (e.g., Z-Trp(Boc)-Val-OH) is a common strategy to prevent side reactions.[9]

PART 2: Experimental Protocol: Immobilization of Z-Trp-Val-OH

This protocol details the manual, solid-phase coupling of Z-Trp-Val-OH onto a Rink Amide resin.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Rink Amide MBHA Resin | 100-200 mesh, ~0.6 mmol/g | Standard Supplier | Pre-loaded with an Fmoc-protected handle. |

| Z-Trp-Val-OH | Synthesis Grade | e.g., Chem-Impex[10] | --- |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier | --- |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Standard Supplier | Anhydrous is preferred. |

| Piperidine | Synthesis Grade | Standard Supplier | For Fmoc removal. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Low water content. |

| Dichloromethane (DCM) | Synthesis Grade | Standard Supplier | --- |

| Diisopropylethylamine (DIEA) | Synthesis Grade | Standard Supplier | For neutralization. |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | For final cleavage. |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger for cleavage. |

| Cold Diethyl Ether | Reagent Grade | Standard Supplier | For precipitation. |

Workflow Diagram

Caption: Workflow for the immobilization of Z-Trp-Val-OH.

Step-by-Step Protocol

Step 1: Resin Preparation and Fmoc Deprotection

-

Place the Rink Amide resin (e.g., 100 mg, ~0.06 mmol) in a suitable reaction vessel.

-

Swell the resin in DMF (2-3 mL) for 30 minutes with gentle agitation.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF (2 mL). Agitate for 5 minutes.

-

Drain the solution. Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes. This ensures complete removal of the Fmoc group from the resin's linker.

-

Drain the deprotection solution.

-

Wash the resin thoroughly:

-

3 x 2 mL DMF

-

3 x 2 mL DCM

-

3 x 2 mL DMF

-

This extensive washing is crucial to remove all traces of piperidine, which would otherwise neutralize the activated amino acid in the next step.[11]

-

Step 2: Activation of Z-Trp-Val-OH

This step should be performed in a separate vessel and added to the resin immediately upon preparation.

-

In a clean vial, dissolve Z-Trp-Val-OH (3 equivalents, e.g., ~77 mg for a 0.06 mmol scale) and HOBt (3 equivalents, ~28 mg) in DMF (~1.5 mL).

-

Add DIC (3 equivalents, ~29 µL) to the solution.

-

Allow the activation to proceed for 5-10 minutes at room temperature. The solution may become slightly cloudy.

Step 3: Coupling to the Resin

-

Drain the final DMF wash from the deprotected resin.

-

Immediately add the pre-activated Z-Trp-Val-OH solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, this time can be extended.

Step 4: Post-Coupling Washing

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly to remove excess reagents and the diisopropylurea byproduct:

-

3 x 2 mL DMF

-

3 x 2 mL DCM

-

Step 5: Monitoring the Coupling Reaction

-

Take a small sample of the resin beads (a few milligrams).

-

Perform a qualitative Kaiser test (or other ninhydrin-based test) to detect the presence of free primary amines.[12]

-

Blue/Purple beads: Indicate the presence of unreacted amines, meaning the coupling is incomplete.

-

Yellow/Colorless beads: Indicate the absence of free amines, suggesting a complete reaction.

-

-

If the test is positive (blue), a second coupling may be necessary. Repeat steps 2 and 3. If the reaction remains incomplete, proceed to the optional capping step.

Step 6: Capping (Optional)

This step is performed to block any unreacted amine sites on the resin to prevent the formation of deletion sequences in subsequent steps (if any were planned).

-

Wash the resin with DMF.

-

Add a solution of 10% acetic anhydride and 5% DIEA in DMF to the resin.

-

Agitate for 30 minutes.

-

Drain and wash the resin thoroughly with DMF and DCM.

PART 3: Cleavage, Purification, and Analysis

Cleavage of the Z-Protected Dipeptide from the Resin

The Z-group is stable to standard TFA cleavage cocktails. Therefore, the following procedure will cleave the dipeptide from the Rink Amide linker, yielding Z-Trp-Val-NH₂, but will leave the Z-group intact .

Cleavage Cocktail (Reagent B) [13]

| Component | Percentage (v/v) | Purpose |

| Trifluoroacetic Acid (TFA) | 88% | Cleavage Agent |

| Phenol | 5% | Scavenger |

| Water | 5% | Scavenger |

| Triisopropylsilane (TIS) | 2% | Scavenger |

Procedure:

-

Ensure the resin is dry after the final DCM wash.

-

Add the cleavage cocktail to the resin (e.g., 2 mL for 100 mg of resin).

-

Agitate at room temperature for 2-3 hours. The TIS will scavenge carbocations generated during cleavage, protecting the tryptophan indole ring.[6]

-

Filter the resin and collect the filtrate into a centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether, wash the pellet with more cold ether, and centrifuge again.

-

Dry the resulting white powder under vacuum.

Purification and Analysis

The crude peptide should be purified and analyzed to confirm its identity and purity.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

-

Analysis:

PART 4: Advanced Considerations - Removal of the Z-Group

If the final desired product is the unprotected dipeptide amide (H-Trp-Val-NH₂), the Z-group must be removed after cleavage from the resin and purification.

Methods for Z-Group Cleavage: [3]

-

Catalytic Hydrogenation:

-

Conditions: H₂ gas, Palladium on Carbon (Pd/C) catalyst, in a solvent like methanol or acetic acid.

-

Advantages: Clean reaction with gaseous byproducts.

-

Disadvantages: Not suitable for peptides containing sulfur (Met, Cys) as they poison the catalyst.

-

-

Strong Acidolysis:

-

Conditions: HBr in glacial acetic acid.

-

Advantages: Effective and fast.

-

Disadvantages: Harsh conditions that can lead to side reactions if not carefully controlled.

-

The choice of method depends on the overall peptide sequence and stability.

Conclusion

The solid-phase immobilization of Z-Trp-Val-OH is a specialized but valuable technique for creating custom affinity supports, preparing for fragment condensations, or other advanced applications. While the Z-group's stability precludes its use in standard iterative SPPS, understanding its unique properties allows for its strategic incorporation into solid-phase methodologies. This protocol provides a robust framework for the successful coupling, cleavage, and analysis of this important dipeptide building block. Careful attention to activation chemistry, reaction monitoring, and appropriate cleavage conditions are paramount to achieving a high-quality final product.

References

-

AAPTEC. (2021). Carbodiimides and Additives. AAPTEC. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Fields, G. B. (Ed.). (2002). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.

-

AAPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPTEC. [Link]

-

Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies. [Link]

-

Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]

- Kumar, V., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1184, 3-24.

-

ResearchGate. (2020). SPPS: peptide failure to elongate?. ResearchGate. [Link]

-

AAPTEC. (n.d.). Cleavage Cocktails; Reagent B. AAPTEC. [Link]

- Kent, S. B. (2009). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 49(3-4), 207-216.

-

Spiral. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral. [Link]

-

MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]

-

Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation. [Link]

-

North, M., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(22), 7652-7669. [Link]

-

CDN. (n.d.). Peptide Cleavage from Resin Protocol. CDN. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. Synthesis of a precursor tripeptide Z-Asp-Val-Tyr-OH of thymopentin by chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chemimpex.com [chemimpex.com]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

Using Z-Trp-Val-OH as a competitive inhibitor in protease assays

Application Note: Kinetic Characterization of Z-Trp-Val-OH as a Competitive Inhibitor in Protease Assays

Introduction & Mechanism of Action

This application note details the protocol for utilizing Z-Trp-Val-OH (N-benzyloxycarbonyl-L-tryptophyl-L-valine) as a competitive inhibitor in protease assays.

Z-Trp-Val-OH is a hydrophobic dipeptide derivative. The N-terminal Benzyloxycarbonyl (Z) group renders the peptide hydrophobic, mimicking the bulky residues found in the substrates of endopeptidases such as Aspartic Proteases (e.g., Pepsin, Cathepsin D) and certain Metalloproteases (e.g., Thermolysin).

Mechanism: As a substrate analogue, Z-Trp-Val-OH binds reversibly to the enzyme's active site (specifically the S1/S1' hydrophobic pockets), preventing the binding of the reporter substrate. Because it possesses a free C-terminal carboxyl group rather than an amide or ester bond downstream of the Valine, it acts as a "dead-end" substrate or a slow-turnover product analogue, effectively functioning as a competitive inhibitor .

Signaling Pathway & Inhibition Logic

Figure 1: Competitive inhibition mechanism. Z-Trp-Val-OH (I) competes with Substrate (S) for the free Enzyme (E), forming a reversible E-I complex.

Materials & Preparation

Reagents

-

Target Enzyme: Aspartic Protease (e.g., Pepsin, Cathepsin D) or Metalloprotease.

-

Inhibitor: Z-Trp-Val-OH (High purity >95%).

-

Reporter Substrate: Fluorogenic FRET peptide (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Lys(Dnp)-Arg-NH2) or Chromogenic substrate suitable for the target protease.

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

Critical Formulation (Expert Insight)

Z-Trp-Val-OH is highly hydrophobic due to the Z-group and Tryptophan/Valine residues.

-

Solubility: Do not attempt to dissolve directly in aqueous buffer.

-

Stock Preparation: Dissolve Z-Trp-Val-OH in 100% DMSO to a concentration of 10 mM . Vortex vigorously.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles to prevent precipitation.

Experimental Protocol

Objective: Determine the Inhibition Constant (

Step 1: Assay Optimization & Control Checks

Before running the inhibition curve, you must validate the assay window and check for interference.

-

Interference Check (The "Trp" Factor): Tryptophan is naturally fluorescent (Ex 280nm / Em 340nm). If your reporter substrate uses similar wavelengths, Z-Trp-Val-OH will cause high background or Inner Filter Effects.

-

Recommendation: Use a Red-shifted FRET substrate (Ex >320nm) or a chromogenic substrate to avoid overlap with Trp fluorescence.

-

Step 2: Determination of (Michaelis Constant)

You cannot accurately calculate

-

Prepare 8 concentrations of Substrate (

to -

Incubate with fixed Enzyme concentration.

-

Measure Initial Velocity (

). -

Fit data to the Michaelis-Menten equation to find

.

Step 3: IC50 Determination Workflow

Figure 2: Step-by-step experimental workflow for IC50 determination.

Detailed Steps:

-

Enzyme Prep: Dilute enzyme to

final concentration in Assay Buffer. -

Inhibitor Series: Prepare a 10-point serial dilution of Z-Trp-Val-OH in Assay Buffer (ensure DMSO is constant, e.g., 2%). Range: 0 nM to 100 µM (depending on potency).

-

Pre-incubation: Add 50 µL Enzyme + 25 µL Inhibitor to a 96-well plate. Incubate for 15 minutes at assay temperature (usually 37°C). Why? This ensures equilibrium binding of the inhibitor before the substrate competes.

-

Reaction Start: Add 25 µL of Substrate (at

concentration). Final Substrate concentration should equal its -

Measurement: Monitor signal continuously for 20 minutes. Calculate the slope (

) of the linear portion.

Data Analysis & Calculations

Data Presentation

Summarize your kinetic rates in a structured table:

| [Z-Trp-Val-OH] (µM) | Log[I] | Initial Velocity ( | % Activity |

| 0 (Control) | - | 1500 | 100% |

| 0.1 | -1.0 | 1450 | 96% |

| 1.0 | 0.0 | 1100 | 73% |

| 10.0 | 1.0 | 400 | 26% |

| 100.0 | 2.0 | 50 | 3% |

Calculating

For a competitive inhibitor, the

- : Derived from the dose-response curve (Sigmoidal fit).

- : The concentration of substrate used in the assay.

- : The Michaelis constant of the substrate (determined in Step 2).

Self-Validation Check: If you performed the assay with

Diagnostic Plots (Mechanism Confirmation)

To explicitly prove competitive inhibition (and satisfy peer-review standards), perform a Lineweaver-Burk Plot :

-

Plot

vs -

Result: The lines should intersect at the Y-axis (

remains constant), but the X-intercept (

Troubleshooting & Expert Tips

-

Inner Filter Effect:

-

Issue: Z-Trp-Val-OH contains Tryptophan, which absorbs UV light.

-

Solution: If using a UV-based assay (e.g., cleavage of a Phe-Phe bond monitored at 280nm), run a "No Enzyme" control with inhibitor + substrate. If the baseline signal changes with inhibitor concentration, you have optical interference. Switch to a Red-shifted fluorescent substrate.

-

-

Solvent Shock:

-

Issue: High DMSO concentration inactivates proteases.

-

Solution: Keep final DMSO concentration < 5% (ideally < 2%). Include a "Solvent Only" control (0 µM Inhibitor + 2% DMSO) to normalize data.

-

-

pH Stability:

-

Issue: The Z-group (Carbobenzoxy) is acid-stable but can be removed by catalytic hydrogenation.

-

Insight: In standard protease assay buffers (pH 3.0 - 8.0), Z-Trp-Val-OH is chemically stable.

-

References

-

Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

-

Cornish-Bowden, A. (1974). "A simple graphical method for determining the inhibition constants of mixed, uncompetitive and non-competitive inhibitors."[1] Biochemical Journal, 137(1), 143–144.

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108.

-

Sigma-Aldrich. (n.d.). "Enzyme Inhibitor Terms and Calculations." Technical Resource.

Sources

Application Note: High-Fidelity Solution Phase Synthesis of Z-Trp-Val-OH

Abstract & Strategic Overview

This application note details the robust solution-phase synthesis of the dipeptide Z-Trp-Val-OH starting from Z-Trp-OH and L-Valine methyl ester (H-Val-OMe·HCl) .

While solid-phase peptide synthesis (SPPS) is dominant for longer chains, solution-phase synthesis remains the "Gold Standard" for short peptides (di- and tripeptides) required in multi-gram quantities for pharmaceutical intermediates or self-assembly biomaterials. The synthesis of Tryptophan (Trp) containing peptides presents specific challenges:

-

Racemization Risk: The indole moiety of Trp increases the acidity of the

-proton, making it susceptible to racemization during activation and saponification. -

Oxidative Sensitivity: The electron-rich indole ring is prone to oxidation under harsh acidic or radical-generating conditions.

The Strategy: We utilize a Convergent Strategy involving two distinct phases:

-

Phase I: Carbodiimide-mediated coupling using EDC/HOBt . This system is selected over DCC to facilitate easier workup (water-soluble urea byproduct) and over uronium salts (HATU/HBTU) to reduce cost while maintaining high enantiopurity via the HOBt active ester intermediate.

-

Phase II: Mild Saponification using Lithium Hydroxide (LiOH) . We avoid strong bases (NaOH/KOH) to preserve the chiral integrity of the sensitive Trp residue.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into coupling and deprotection.[1] The Z-group (Benzyloxycarbonyl) is retained to protect the N-terminus, while the C-terminal methyl ester is hydrolyzed to yield the free acid.

Figure 1: Synthetic workflow for the production of Z-Trp-Val-OH.[2] Blue nodes indicate starting materials, yellow indicates the coupling phase, and red indicates the deprotection phase.

Phase I: Coupling (Synthesis of Z-Trp-Val-OMe)

Rationale

The coupling utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Unlike DCC, which produces insoluble dicyclohexylurea (DCU) that is difficult to filter completely, EDC produces a water-soluble urea byproduct easily removed during aqueous workup. Hydroxybenzotriazole (HOBt) is mandatory to convert the O-acylisourea intermediate into a less reactive but more selective OBt-ester, preventing the 5(4H)-oxazolone formation that leads to racemization.

Materials & Stoichiometry

| Component | Role | Equivalents (Eq) |

| Z-Trp-OH | Carboxyl Component | 1.0 |

| H-Val-OMe · HCl | Amine Component | 1.1 |

| EDC[3] · HCl | Coupling Agent | 1.2 |

| HOBt (anhydrous) | Racemization Suppressant | 1.2 |

| DIPEA | Base (Neutralizer) | 2.5 |

| DMF/DCM (1:1) | Solvent | ~10 mL/g |

Protocol

-

Activation: In a round-bottom flask, dissolve Z-Trp-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF/DCM (1:1 ratio). Cool to 0°C in an ice bath.

-

Expert Tip: Adding HOBt before EDC is critical. It ensures the active ester forms immediately upon activation, protecting the chiral center.

-

-

Reagent Addition: Add EDC·HCl (1.2 eq) to the cold solution. Stir for 15 minutes at 0°C.

-

Amine Preparation: In a separate vial, dissolve H-Val-OMe·HCl (1.1 eq) in a minimal amount of DMF and add DIPEA (1.0 eq) to neutralize the salt.

-

Coupling: Add the neutralized Valine solution to the activated Tryptophan solution. Add the remaining DIPEA (1.5 eq) to maintain basicity (pH ~8).

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1). Z-Trp-OH should disappear.

-

-

Workup:

-

Evaporate DCM under reduced pressure.[4]

-

Dilute the residue with Ethyl Acetate (EtOAc).

-

Wash Sequence:

-

5%

or 1M HCl (x3) – Removes unreacted amine and DIPEA. -

Water (x1)

-

5%

(x3) – Removes unreacted Z-Trp-OH and HOBt. -

Brine (x1)

-

-

Dry over

, filter, and concentrate to yield Z-Trp-Val-OMe (typically a white foam/solid).

-

Phase II: Saponification (Synthesis of Z-Trp-Val-OH)

Rationale

Hydrolysis of methyl esters is standard, but Tryptophan requires care. Strong bases (NaOH) or high temperatures can cause

Protocol

-

Dissolution: Dissolve the crude Z-Trp-Val-OMe from Phase I in THF/Water (3:1).

-

Note: Methanol can be used, but THF often solubilizes protected hydrophobic peptides better.

-

-

Saponification: Cool the solution to 0°C. Add LiOH·H2O (2.0 eq) dissolved in a small volume of water dropwise.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor closely by TLC (usually complete in 1–2 hours).

-

Critical Stop: Do not let the reaction stir overnight. Prolonged exposure to base risks racemization.

-

-

Workup & Isolation:

-

Evaporate THF under reduced pressure (bath temp < 35°C).

-

Dilute the remaining aqueous layer with water.

-

Wash: Extract once with Diethyl Ether to remove any non-polar impurities (unreacted ester).

-

Acidification: Cool the aqueous phase to 0°C. Acidify carefully with 1M

to pH 2–3.-

Observation: The product Z-Trp-Val-OH should precipitate as a white solid.

-

-

Extraction: Extract the precipitate into EtOAc (x3).

-

Final Drying: Dry (Na2SO4), filter, and evaporate.

-

Purification: Recrystallize from EtOAc/Hexane if necessary.

-

Mechanistic Insight: The Role of HOBt

Understanding why we use HOBt is essential for troubleshooting. If the coupling yield is low or racemization is observed, the failure usually lies in the HOBt activation step.

Figure 2: HOBt intercepts the reactive O-Acylisourea intermediate (Red) to form a safer OBt-ester (Green), preventing the formation of the oxazolone intermediate that causes racemization.

Analytical Specifications

For the final Z-Trp-Val-OH , the following analytical attributes confirm identity and purity:

| Test | Expected Result | Note |

| HPLC | Single peak > 95% AUC | C18 Column, Gradient |

| Mass Spec (ESI) | Calc. MW: 437.49 g/mol | |

| 1H NMR | Indole NH (~10.8 ppm)Z-group aromatic (7.3 ppm)Valine methyls (0.9 ppm) | Confirm absence of Methyl Ester singlet (~3.6 ppm) |

| Appearance | White to off-white powder | Yellowing indicates Trp oxidation |

References

- Standard Coupling Procedures (EDC/HOBt): Source: Aapptec Peptide Synthesis Protocols. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP."

-

Saponification of Peptide Esters

-

Tryptophan Racemization & Stability

- Source: F. Molnar-Perl. "Analysis of the Racemization of Tryptophan.

-

URL:[Link]

-

Self-Assembly of Z-Trp-OH Derivatives (Contextual)

Sources

- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

Application Note: A Robust HPLC Method for the Separation of Z-Trp-Val-OH

Introduction

Z-Trp-Val-OH is a protected dipeptide of significant interest in peptide synthesis and pharmaceutical research.[1] Its unique structure, incorporating the bulky hydrophobic indole side chain of tryptophan and the smaller hydrophobic isobutyl side chain of valine, along with the N-terminal benzyloxycarbonyl (Z) protecting group, presents a distinct chromatographic challenge.[1][2] The ability to accurately separate and quantify Z-Trp-Val-OH from starting materials, byproducts, and potential degradants is crucial for ensuring the purity, safety, and efficacy of peptide-based therapeutics and research reagents.

This application note provides a comprehensive guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of Z-Trp-Val-OH. We will delve into the rationale behind the experimental choices, from stationary phase selection to mobile phase optimization, and provide detailed protocols for method development and validation, adhering to the principles outlined in the ICH guidelines.[3][4][5][6][7]

Understanding the Analyte: Physicochemical Properties of Z-Trp-Val-OH

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

| Property | Value/Description | Significance for HPLC Method Development |

| Molecular Formula | C₂₄H₂₇N₃O₅[1] | Influences molecular weight and potential for interactions with the stationary phase. |

| Molecular Weight | 437.5 g/mol [1] | Affects diffusion rates and optimal column pore size. For molecules of this size, a standard pore size (e.g., 120 Å) is generally suitable.[8][9] |

| Key Functional Groups | Carboxylic acid (-OH), Amide linkages, Indole ring (Tryptophan), Isopropyl group (Valine), Benzyloxycarbonyl group (Z-group) | The carboxylic acid provides a site for ionization, making the mobile phase pH a critical parameter. The hydrophobic indole, isopropyl, and Z-groups will strongly interact with a reversed-phase stationary phase.[10] |

| Hydrophobicity | High | The presence of the tryptophan, valine, and the Z-protecting group makes the molecule significantly hydrophobic, dictating the use of reversed-phase chromatography for effective retention and separation.[11][12] |

| UV Absorbance | Strong absorbance due to the indole ring of tryptophan and the benzene ring of the Z-group. | Enables sensitive UV detection, typically around 220 nm (for the peptide bond) and 280 nm (for the aromatic rings). |

HPLC Method Development Strategy

Our approach to developing a separation method for Z-Trp-Val-OH is a systematic process involving initial parameter selection, optimization, and finally, validation.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. lcms.cz [lcms.cz]

- 9. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]

- 10. Amino acid - Wikipedia [en.wikipedia.org]

- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 12. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Preparation of Z-Trp-Val-OH Stock Solutions for Enzyme Kinetics

Executive Summary

The dipeptide derivative Z-Trp-Val-OH (N-benzyloxycarbonyl-L-tryptophyl-L-valine) is a critical synthetic substrate used to probe the specificity and kinetics of endopeptidases, particularly aspartic proteases like Pepsin and Cathepsin D .

However, its physicochemical nature presents a paradox: the hydrophobic Z-group and side chains required for enzyme recognition render the molecule poorly soluble in aqueous assay buffers. Inaccurate solubilization leads to micro-precipitation, resulting in "ghost" kinetic data—where apparent

This guide provides a validated, self-correcting protocol to prepare stable, verified stock solutions of Z-Trp-Val-OH, ensuring high-fidelity kinetic data (

Physicochemical Profile & Solvent Strategy[1][2][3][4]

Understanding the molecule is the first step to dissolving it. Z-Trp-Val-OH combines a hydrophobic N-terminal blocking group (Carbobenzoxy) with two hydrophobic amino acid residues.

| Property | Characteristic | Impact on Kinetics |

| Molecular Weight | ~437.5 g/mol | Moderate size; diffusion is not rate-limiting. |

| Hydrophobicity | High (Z-group + Trp + Val) | Critical: Insoluble in pure water/acidic buffers. |

| Chromophore | Indole (Trp) + Benzyl (Z) | Strong UV absorbance at 280 nm ( |

| pKa | ~3.5 (C-terminal Carboxyl) | Ionized at neutral pH, protonated at Pepsin assay pH (~2.0). |

The "Solvent Paradox"

You must dissolve the substrate in an organic solvent (to solubilize) but run the reaction in water (to activate the enzyme).

-

Recommended Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .

-

Why? Both have high dielectric constants and disrupt peptide aggregation better than methanol.

-

Constraint: Final organic solvent concentration in the assay must be < 5% (v/v) to avoid denaturing the protease.

Protocol 1: Preparation of the "Master Stock" (100 mM)

Objective: Create a highly concentrated, stable solution in 100% organic solvent.

Materials

-

Z-Trp-Val-OH (Solid, stored at -20°C, desiccated).

-

Anhydrous DMF (HPLC Grade).

-

Amber glass vial (Trp is light-sensitive).

Procedure

-

Equilibration: Allow the peptide vial to reach room temperature before opening to prevent water condensation.

-

Gravimetric Weighing: Weigh approximately 43.8 mg of Z-Trp-Val-OH into the amber vial. Record the exact mass (

). -

Solvation: Add anhydrous DMF to achieve a target concentration of 100 mM .

-

Calculation:

-

Note: We use 100 mM to allow for large dilution factors (1:100) later.

-

-

Dissolution: Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles persist. The solution must be crystal clear.

Protocol 2: Concentration Verification (The "Truth" Step)